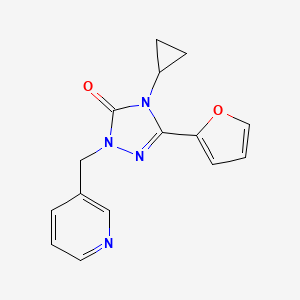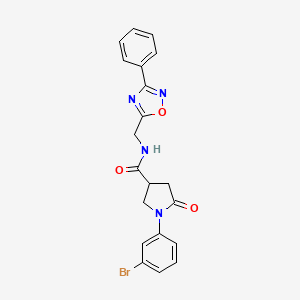
1,1-Dimethylethyl methyl 1,3-benzenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-Benzenedicarboxylic acid, dimethyl ester” is a chemical compound with the formula C10H10O4 and a molecular weight of 194.1840 . It is also known by other names such as “Dimethyl isophthalate”, “Dimethyl m-phthalate”, and "Dimethyl 1,3-benzenedicarboxylate" .
Molecular Structure Analysis
The chemical structure of “1,3-Benzenedicarboxylic acid, dimethyl ester” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“1,3-Benzenedicarboxylic acid, dimethyl ester” has a boiling point of 555.2 K . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .Aplicaciones Científicas De Investigación
Biopolymer Modification and Applications
Chemical modification of biopolymers, such as xylan (a hemicellulose), to produce biopolymer ethers and esters with specific properties is a significant area of research. These modifications can lead to the creation of materials with varied functionalities based on the degree of substitution and the patterns of substitution. For example, xylan derivatives have been synthesized for potential applications in drug delivery, utilizing their ability to form nanoparticles for targeted medicine release. This demonstrates the broad potential of chemical modifications in creating biopolymers with specific, desirable properties for scientific and medical applications (Petzold-Welcke et al., 2014).
Environmental Chemistry and Toxicology
The environmental presence and impact of various chemical compounds, including those used in consumer products, have been a focus of research due to their potential ecological and human health implications. Studies on compounds like benzophenone-3 (BP-3), a common component in sunscreens, shed light on the importance of understanding the environmental behavior and toxicology of chemicals. BP-3's widespread detection in aquatic environments and potential endocrine-disrupting effects highlight the necessity for research into the environmental fate and impact of synthetic chemicals, guiding regulations and safety assessments (Kim & Choi, 2014).
Pharmacology and Drug Delivery Systems
The development and optimization of drug delivery systems are critical areas of pharmacological research. Compounds that can modulate the release or activity of drugs, including those that can form the basis of novel delivery platforms, are of significant interest. Research into the pharmacokinetics, pharmacodynamics, and potential therapeutic applications of various compounds, including idebenone, a synthetic compound with antioxidant properties, illustrates the ongoing efforts to understand and enhance drug delivery and efficacy. Such studies contribute to the development of treatments for diseases with complex etiologies, including neurodegenerative disorders (Zs.-Nagy, 1990).
Propiedades
IUPAC Name |
3-O-tert-butyl 1-O-methyl benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(15)10-7-5-6-9(8-10)11(14)16-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYPNZGUZGMNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzenecarboxamide](/img/structure/B2685376.png)



![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2685382.png)



![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2685387.png)


